

Application Note: Quantification of Ampelopsin F (Dihydromyricetin) using a Validated HPLC-UV Method

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Compound of Interest		
Compound Name:	Ampelopsin F	
Cat. No.:	B12433646	Get Quote

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the accurate quantification of **Ampelopsin F**, also known as Dihydromyricetin. This method is applicable for the analysis of **Ampelopsin F** in bulk materials and extracts. The described protocol offers excellent linearity, precision, and accuracy, making it suitable for quality control and research purposes in the pharmaceutical and nutraceutical industries.

Introduction

Ampelopsin F, or Dihydromyricetin (DHM), is a flavonoid compound predominantly found in plants such as Ampelopsis grossedentata.[1] It has garnered significant interest due to its wide range of biological activities, including antioxidant, anti-inflammatory, and hepatoprotective effects.[1][2] Consequently, the development of reliable analytical methods for the precise quantification of **Ampelopsin F** is crucial for the standardization of raw materials and finished products. High-Performance Liquid Chromatography with UV detection is a widely used technique for the analysis of flavonoid compounds due to its specificity, sensitivity, and reproducibility.[1] This document provides a detailed protocol for an isocratic reversed-phase HPLC-UV method for the determination of **Ampelopsin F**.

Experimental



Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The specific chromatographic conditions for the analysis of **Ampelopsin F** are summarized in Table 1.

Table 1: Chromatographic Conditions for **Ampelopsin F** Analysis

Parameter	Condition	
HPLC Column	C18, 5 μm particle size, 4.6 x 250 mm (or equivalent)	
Mobile Phase	0.1% Phosphoric Acid in Water : Methanol (65:35, v/v)[3]	
Flow Rate	1.0 mL/min[3]	
Injection Volume	10 μL[3]	
Column Temperature	40 °C[3]	
Detection Wavelength	290 nm[3]	
Run Time	Approximately 10 minutes	

Note: The retention time for **Ampelopsin F** under these conditions is approximately 6.9 minutes.[3]

Chemicals and Reagents

- Ampelopsin F (Dihydromyricetin) reference standard (purity ≥98%)
- Methanol (HPLC grade)
- Phosphoric acid (analytical grade)
- Water (HPLC grade or ultrapure)

Standard Solution Preparation



- Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of Ampelopsin F reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock solution should be stored at 2-8 °C and protected from light.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 5, 10, 25, 50, 100, and 150 μg/mL).

Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for a solid extract is provided below.

- Accurately weigh a known amount of the sample powder (e.g., 100 mg) into a suitable container.
- Add a defined volume of methanol (e.g., 10 mL).
- Sonicate the mixture for 30 minutes to ensure complete extraction of **Ampelopsin F**.
- Centrifuge the sample at 4000 rpm for 10 minutes.
- Filter the supernatant through a 0.45 μm syringe filter into an HPLC vial.
- If necessary, dilute the filtered sample with the mobile phase to bring the concentration of Ampelopsin F within the calibration range.

Method Validation

The described HPLC-UV method has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for its intended purpose. The key validation parameters are summarized below.

Linearity

The linearity of the method was established by analyzing the working standard solutions at six different concentrations. The peak area was plotted against the corresponding concentration,



and a linear regression analysis was performed.

Table 2: Linearity Data for Ampelopsin F

Concentration (µg/mL)	Peak Area (arbitrary units)	
5	Data Point 1	
10	Data Point 2	
25	Data Point 3	
50	Data Point 4	
100	Data Point 5	
150	Data Point 6	
Regression Equation	A = 59.488C + 49.32[3]	
Correlation Coefficient (r²)	0.9999[3]	

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Table 3: Limit of Detection and Limit of Quantification

Parameter	Value (μg/mL)
Limit of Detection (LOD)	Calculated Value
Limit of Quantification (LOQ)	Calculated Value

Precision

The precision of the method was evaluated by performing replicate injections of a standard solution at a single concentration on the same day (intra-day precision) and on different days



(inter-day precision). The results are expressed as the relative standard deviation (%RSD).

Table 4: Precision Data for Ampelopsin F

Parameter	%RSD
Intra-day Precision (n=6)	< 2%
Inter-day Precision (n=6)	< 2%

Accuracy

The accuracy of the method was determined by a recovery study. A known amount of **Ampelopsin F** standard was spiked into a sample matrix at three different concentration levels. The percentage recovery was then calculated.

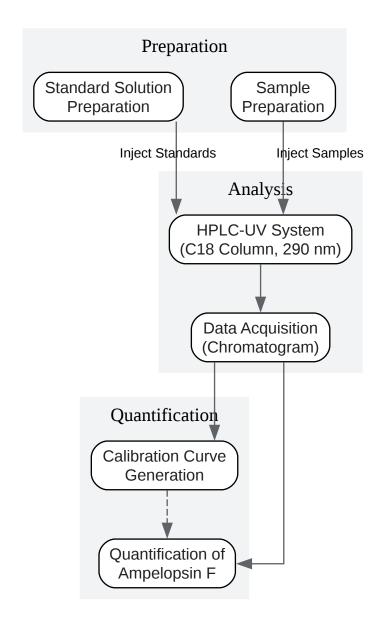
Table 5: Accuracy (Recovery) Data for Ampelopsin F

Spiked Concentration Level	Mean Recovery (%)	%RSD
Low	Value	< 2%
Medium	Value	< 2%
High	Value	< 2%

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of **Ampelopsin F** using this HPLC-UV method.





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Caption: Experimental workflow for **Ampelopsin F** quantification.

Conclusion

The HPLC-UV method described in this application note is a simple, rapid, and reliable technique for the quantification of **Ampelopsin F**. The method has been validated for its linearity, precision, and accuracy, demonstrating its suitability for routine quality control and research applications. The provided experimental protocol and workflow can be readily implemented in laboratories equipped with standard HPLC instrumentation.



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